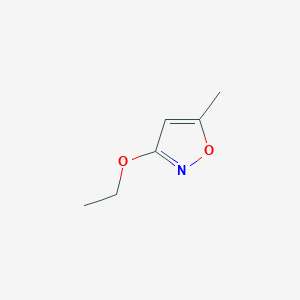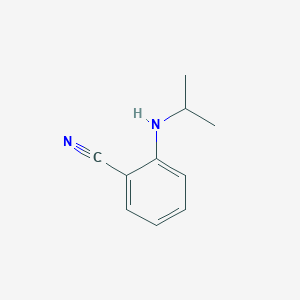![molecular formula C6H4N2S2 B172323 Thiazolo[5,4-C]pyridine-2-thiol CAS No. 116990-44-4](/img/structure/B172323.png)
Thiazolo[5,4-C]pyridine-2-thiol
Übersicht
Beschreibung
Thiazolo[5,4-C]pyridine-2-thiol is a chemical compound with the molecular weight of 169.25 . It is also known as 1,3-dihydro-2H-3lambda3-thiazolo [5,4-c]pyridine-2-thione .
Molecular Structure Analysis
The InChI code for Thiazolo[5,4-C]pyridine-2-thiol is 1S/C6H5N2S2/c9-6-8-4-1-2-7-3-5 (4)10-6/h1-3,10H, (H,8,9) . This indicates the presence of carbon, hydrogen, nitrogen, and sulfur atoms in the molecule.Physical And Chemical Properties Analysis
Thiazolo[5,4-C]pyridine-2-thiol is a solid at room temperature . Its melting point is reported to be between 230-232°C .Wissenschaftliche Forschungsanwendungen
1. c-KIT Inhibitors for Overcoming Imatinib Resistance
- Summary of Application: Thiazolo[5,4-b]pyridine derivatives have been identified as c-KIT inhibitors, which can be used to overcome the resistance of gastrointestinal stromal tumor (GIST) to imatinib, a commonly used drug for treating this type of cancer .
- Methods of Application: The researchers designed and synthesized novel thiazolo[5,4-b]pyridine derivatives and performed structure-activity relationship (SAR) studies to overcome imatinib resistance .
- Results or Outcomes: The SAR studies led to the identification of the derivative 6r as a potent c-KIT inhibitor. The derivative 6r is capable of strongly inhibiting a c-KIT V560G/D816V double mutant that is resistant to imatinib and remarkably attenuates proliferation of GIST-T1 and HMC1.2 cancer cells .
2. Phosphoinositide 3-Kinase Inhibitors
- Summary of Application: Thiazolo[5,4-b]pyridine derivatives have been identified as potent phosphoinositide 3-kinase (PI3K) inhibitors .
- Methods of Application: A series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues have been designed and synthesized .
- Results or Outcomes: The results indicated that these N-heterocyclic compounds showed potent PI3K inhibitory activity, and the IC50 of a representative compound (19a) could reach to 3.6 nm .
3. Corrosion Inhibition
- Summary of Application: Pyridine thiols, including Thiazolo[5,4-C]pyridine-2-thiol, have been studied for their corrosion inhibition effects on different metallic substrates .
- Methods of Application: The inhibitive ability of pyridine thiols is investigated in different media .
- Results or Outcomes: The studies have observed that Thiazolo[5,4-C]pyridine-2-thiol can significantly reduce corrosion .
4. Anticancer Drugs
- Summary of Application: Derivatives of Thiazolo[5,4-C]pyridine-2-thiol, especially 2-substituted ones, are promising scaffolds for the design of new medicines, including anticancer drugs .
- Methods of Application: The thiazolo[5,4-C]pyridine ring system can be readily modified by introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target .
- Results or Outcomes: The small IC50 values for the compounds selected indicate that higher concentrations may be used for more anticancer effect .
5. Synthesis of New Medicines
- Summary of Application: Derivatives of thiazolo[3,2-a]pyrimidine, especially 2-substituted ones, are promising scaffolds for the design of new medicines .
- Methods of Application: The thiazolo[3,2-a]pyrimidine ring system can be readily modified by introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target .
- Results or Outcomes: Structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets .
6. PI3K Inhibitory Activity
- Summary of Application: Thiazolo[5,4-b]pyridine compound exhibited extremely strong PI3kα inhibitory activity .
- Methods of Application: The compound was tested for its PI3kα inhibitory activity .
- Results or Outcomes: The compound showed an IC50 of 3.6 nM, indicating its strong PI3kα inhibitory activity .
Safety And Hazards
Eigenschaften
IUPAC Name |
1H-[1,3]thiazolo[5,4-c]pyridine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2S2/c9-6-8-4-1-2-7-3-5(4)10-6/h1-3H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHVPVAPCPMORFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1NC(=S)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thiazolo[5,4-C]pyridine-2-thiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Benzo[b]thiophene-5-acetic acid](/img/structure/B172265.png)





